molecular formula C20H24N2O4S B4446736 N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B4446736
M. Wt: 388.5 g/mol
InChI Key: MSCKVVJWDUOVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as PBDS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. PBDS has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Scientific Research Applications

PBDS has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. PBDS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Moreover, PBDS has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

Mechanism of Action

The mechanism of action of PBDS is not fully understood. However, it has been proposed that PBDS exerts its biological effects by inhibiting the activity of various enzymes, such as proteases and kinases. PBDS has been shown to inhibit the activity of the protease cathepsin B, which is involved in the invasion and metastasis of cancer cells. PBDS has also been found to inhibit the activity of the kinase AKT, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
PBDS has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PBDS has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammatory diseases. Moreover, PBDS has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

Advantages and Limitations for Lab Experiments

PBDS has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Moreover, PBDS exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, PBDS also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. Moreover, PBDS has been found to exhibit some toxicity in animal studies, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of PBDS. One potential area of research is the development of PBDS-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of PBDS, which could lead to the development of more potent and selective PBDS derivatives. Moreover, the study of PBDS could also lead to the discovery of new targets for the treatment of various diseases.

properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-27(24,18-8-9-19-20(14-18)26-13-12-25-19)21-15-16-4-6-17(7-5-16)22-10-2-1-3-11-22/h4-9,14,21H,1-3,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCKVVJWDUOVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.